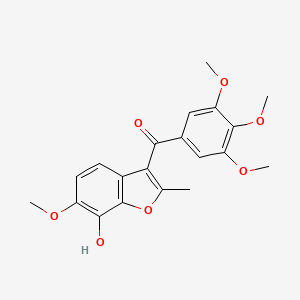
BNC105
Cat. No. B1683788
Key on ui cas rn:
945771-74-4
M. Wt: 372.4 g/mol
InChI Key: RADMJHVVIZTENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198466B2
Procedure details


Note: A similar reaction when scaled-up with 2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan (1.25 gm) and boron trichloride solution (1M solution in DCM, 3.1 mL) gave the title compound (930 mg, 83%).
Name
2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan
Quantity
1.25 g
Type
reactant
Reaction Step One


Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]2[C:7]([O:13]C(C)C)=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:4]=2[C:3]=1[C:17](=[O:30])[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[C:21]([O:26][CH3:27])=[C:20]([O:28][CH3:29])[CH:19]=1.B(Cl)(Cl)Cl>>[CH3:1][C:2]1[O:6][C:5]2[C:7]([OH:13])=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:4]=2[C:3]=1[C:17](=[O:30])[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[C:21]([O:26][CH3:27])=[C:20]([O:28][CH3:29])[CH:19]=1
|
Inputs


Step One
|
Name
|
2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C2=C(O1)C(=C(C=C2)OC)OC(C)C)C(C2=CC(=C(C(=C2)OC)OC)OC)=O
|
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(C2=CC(=C(C(=C2)OC)OC)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 930 mg | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
